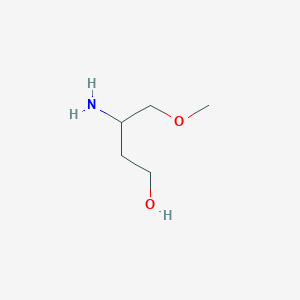

3-Amino-4-methoxybutan-1-ol

描述

3-Amino-4-methoxybutan-1-ol is a useful research compound. Its molecular formula is C5H13NO2 and its molecular weight is 119.16 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Mode of Action

Like other amines, it may interact with various enzymes, receptors, and biological pathways .

Biochemical Pathways

It’s known that branched chain primary alcohols, including similar compounds, undergo beta oxidative cleavage to yield intermediates of the amino acid and/or fatty acid metabolic pathways .

Pharmacokinetics

Given its molecular weight of 11916 , it is likely to have good bioavailability

Result of Action

The molecular and cellular effects of 3-Amino-4-methoxybutan-1-ol’s action are currently unknown due to the lack of research on this compound .

生物活性

3-Amino-4-methoxybutan-1-ol, also known as (S)-3-amino-4-methoxybutan-1-ol, is a chiral amino alcohol with potential therapeutic applications. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.

- Molecular Formula : C₅H₁₃NO₂

- Structure : Contains a methoxy group (-OCH₃) attached to the butanol structure, contributing to its unique reactivity and solubility characteristics.

Synthesis Methods

Several methods have been developed for the synthesis of this compound:

- Reductive Amination : This method involves the reaction of an appropriate ketone with ammonia or an amine in the presence of reducing agents .

- Enantioselective Synthesis : Recent advancements have focused on achieving high enantioselectivity through asymmetric hydrogenation techniques, enhancing the yield and purity of the desired enantiomer .

Antimicrobial Properties

Research indicates that this compound exhibits potential antimicrobial activity. Preliminary studies suggest it may inhibit the growth of various bacterial strains, making it a candidate for further exploration in pharmaceutical applications.

Anticancer Potential

A significant focus has been placed on the cytotoxic effects of this compound in cancer research. In vitro studies have demonstrated its ability to induce apoptosis in several cancer cell lines, including neuroblastoma and glioblastoma:

| Cell Line | LC50 (nM) | Mechanism of Action |

|---|---|---|

| U87 (Glioblastoma) | 200 ± 60 | Induces G2/M phase arrest |

| BE (Neuroblastoma) | 18.9 | Significant apoptotic activity observed |

The compound's mechanism involves cell cycle arrest and induction of apoptosis, making it a promising candidate for further development as an anticancer agent .

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. Studies indicate that it can enhance neuronal survival under stress conditions, potentially offering therapeutic benefits for neurodegenerative diseases.

Case Studies

- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of this compound across multiple cancer cell lines using clonogenic assays. Results indicated that this compound significantly reduced cell viability compared to control groups, particularly in resistant cancer cells .

- Neuroprotection in Animal Models : Animal studies have shown that administration of this compound can mitigate neuronal death in models of oxidative stress, suggesting a protective role against neurodegeneration.

科学研究应用

Pharmaceutical Development

3-Amino-4-methoxybutan-1-ol serves as a crucial building block in the synthesis of various pharmaceutical agents. Its structural properties allow it to participate in reactions that form biologically active compounds.

Case Study: Synthesis of Neurotransmitter Modulators

Research indicates that similar amino alcohols can modulate neurotransmission, potentially influencing mood and cognitive functions. By utilizing this compound as a precursor, researchers can develop new drugs targeting neurological disorders.

Organic Synthesis

This compound is utilized in organic synthesis due to its ability to undergo various chemical reactions typical of amino alcohols.

Biochemical Research

In biochemical studies, this compound is used to explore enzyme interactions and metabolic pathways.

Industrial Applications

Beyond its roles in research and pharmaceuticals, this compound finds applications in the production of specialty chemicals and materials.

Use in Specialty Chemicals

The compound is employed in the formulation of high-boiling solvents and other specialty chemicals, enhancing the performance of products like coatings and adhesives .

属性

IUPAC Name |

3-amino-4-methoxybutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO2/c1-8-4-5(6)2-3-7/h5,7H,2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJJKIMBTZBWVMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334146-51-8 | |

| Record name | 3-amino-4-methoxybutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。